molecular formula C11H11F3N2O4 B489707 N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea CAS No. 340264-50-8

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea

Cat. No.: B489707
CAS No.: 340264-50-8
M. Wt: 292.21g/mol
InChI Key: XULMXRBDWYEMBD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a trifluoroacetyl group and a dimethoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea typically involves the reaction of 2,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated amine, which subsequently reacts with an isocyanate to form the desired urea derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with different acyl groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(acetyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(benzoyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(chloroacetyl)urea

Uniqueness

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-19-6-3-4-7(8(5-6)20-2)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMXRBDWYEMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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